![molecular formula C29H40NOPS B6290193 [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-62-1](/img/structure/B6290193.png)
[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%
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Description
[S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C29H40NOPS and its molecular weight is 481.7 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% is 481.25682307 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- CS-0147408 is a quaternized chitosan derivative. Quaternary ammonium groups are introduced onto the chitosan backbone, enhancing its water solubility and antibacterial properties .
Mode of Action
Its potential applications in orthopedics and other fields warrant exploration . If you need more detailed information or have additional questions, feel free to ask! 😊
Biological Activity
The compound [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%], identified by the CAS number 2561513-58-2, is a sulfinamide derivative notable for its potential biological activities. This compound belongs to a class of phosphine ligands that have garnered attention in medicinal chemistry for their applications in asymmetric synthesis and as chiral auxiliaries.
- Molecular Formula : C34H54NOPS
- Molecular Weight : 555.8 g/mol
- Purity : ≥ 95%
- Storage Conditions : Should be stored under argon to prevent oxidation.
The biological activity of this compound primarily stems from its ability to act as a chiral auxiliary in asymmetric synthesis. The sulfinamide functional group enhances nucleophilicity, facilitating reactions with organometallic compounds. This property has been exploited in the synthesis of various biologically active molecules, including potential anti-cancer agents.
Cancer Research
Recent studies have highlighted the role of sulfinamides in developing farnesyltransferase inhibitors, which are crucial in cancer therapy. The compound's structure allows it to interact effectively with biological targets involved in cell signaling pathways associated with cancer proliferation and metastasis .
Enantioselective Synthesis
The compound has been utilized in the synthesis of enantiopure compounds, which are vital in pharmaceutical applications due to their differing biological activities based on stereochemistry. For instance, the use of [S(R)]-N-[(S)-[2-(di-t-butylphosphino)phenyl[(2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide has shown promise in synthesizing chiral amines and heterocycles that exhibit significant biological activities .
Study 1: Synthesis of Chiral Amine Derivatives
A study demonstrated the effectiveness of using this sulfinamide in the asymmetric synthesis of chiral amines. The reaction involved the condensation of aldehydes with the sulfinamide, yielding products with high enantiomeric excess. The resulting amines were further transformed into nitrogen-containing heterocycles, which are known for their diverse biological activities .
Study 2: Farnesyltransferase Inhibition
Another investigation focused on the development of benzofuran-based farnesyltransferase inhibitors utilizing this compound. The sulfinamide's ability to stabilize reactive intermediates played a crucial role in enhancing the selectivity and potency of the inhibitors against cancer cell lines .
Data Tables
Property | Value |
---|---|
Molecular Formula | C34H54NOPS |
Molecular Weight | 555.8 g/mol |
Purity | ≥ 95% |
CAS Number | 2561513-58-2 |
Biological Activity | Description |
---|---|
Farnesyltransferase Inhibition | Potential anti-cancer agent |
Chiral Auxiliary | Asymmetric synthesis |
Nucleophilic Reactions | Formation of chiral amines |
Properties
IUPAC Name |
(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-17-13-12-16-24(25)26(30-33(31)29(7,8)9)23-19-18-21-14-10-11-15-22(21)20-23/h10-20,26,30H,1-9H3/t26-,33+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIJVPQONBLCFF-OOOSNSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC3=CC=CC=C3C=C2)NS(=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC3=CC=CC=C3C=C2)N[S@](=O)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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